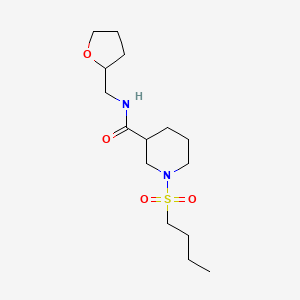

![molecular formula C20H14N2O2S B5559966 1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)

1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives involves multiple steps, including the reaction of chloro-substituted compounds with hydroxyphenyl ethanones in the presence of a catalyst such as copper metal, leading to intermediate products. These intermediates can undergo further condensation with aldehydes to yield chalcone derivatives, which are key to forming the desired thieno[2,3-d]pyrimidine compounds (Dave et al., 2013). Another approach involves microwave-assisted synthesis, highlighting the efficiency and speed of this method in obtaining complex pyrimidine derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

Structural elucidation of thieno[2,3-d]pyrimidine derivatives is achieved through various analytical techniques, including 1H NMR spectroscopy. These studies provide valuable insights into the molecular architecture and confirm the successful synthesis of the target compounds. The molecular structure is crucial for understanding the chemical behavior and potential interactions of these compounds (Ho & Yao, 2013).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including cyclization and condensation, to produce novel compounds with diverse functionalities. These reactions are fundamental for the development of compounds with potential biological activities and for the exploration of their chemical properties (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. Studies on similar compounds have shown that these properties can significantly influence the compound's applicability and performance in real-world applications (Wang, Li, Gong, Zhang, & Ma, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, determine the utility of thieno[2,3-d]pyrimidine derivatives in chemical syntheses and potential applications. Research into these properties is vital for harnessing the full potential of these compounds (Chebib & Quinn, 1997).

Scientific Research Applications

Antiallergic Activity

Compounds related to the specified chemical structure have been studied for their antiallergic properties. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, which show potent antiallergic activity, suggests a potential application area for related compounds in treating allergies. The effectiveness of these compounds is attributed to specific structural features that facilitate optimal molecular configuration for activity against passive cutaneous anaphylaxis in rats (P. Juby et al., 1979).

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated the antibacterial and anticancer potential of derivatives related to the specified compound. For instance, microwave-assisted synthesis has yielded compounds with significant antibacterial activities, indicating the utility of these molecules in developing new antimicrobial agents (Ram C.Merugu et al., 2010). Additionally, certain derivatives have shown notable cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Raquib Alam et al., 2017).

Material Science Applications

In the realm of material science, derivatives of the chemical structure have been explored for their properties and applications. For example, the synthesis of Schiff bases and their evaluation as corrosion inhibitors offer insights into the protective capabilities of these compounds for carbon steel in acidic environments, highlighting their potential industrial applications (M. Hegazy et al., 2012).

Spectroscopic and Electronic Properties

Research on derivatives has also focused on their spectroscopic and electronic properties. Studies involving charge density analysis and electron redistribution reveal intricate details about the molecular structures of these compounds, providing valuable information for designing molecules with specific electronic properties (M. Malińska et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

1-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c1-13(23)14-7-9-16(10-8-14)24-19-17-11-18(15-5-3-2-4-6-15)25-20(17)22-12-21-19/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJPRCPKWFORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)

![ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)

![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)

![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5559953.png)